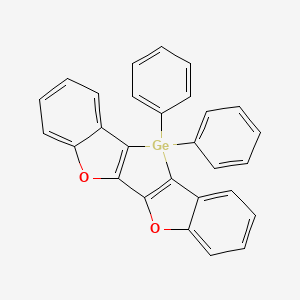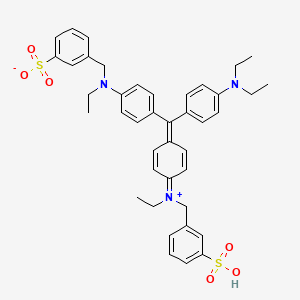
2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carbonitrile is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carbonitrile typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, are likely employed to ensure the high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated analogs.
科学的研究の応用
作用機序
The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar isoindoline nucleus and exhibit comparable chemical reactivity.
Indole derivatives: Indole-based compounds also possess aromatic structures and are known for their diverse biological activities.
Uniqueness
2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carbonitrile stands out due to its combined isoindoline and quinoline moieties, which confer unique chemical and biological properties. This dual structure enhances its potential for various applications, distinguishing it from other similar compounds .
特性
分子式 |
C18H9N3O3 |
|---|---|
分子量 |
315.3 g/mol |
IUPAC名 |
2-(1,3-dioxoisoindol-2-yl)-3-hydroxyquinoline-6-carbonitrile |
InChI |
InChI=1S/C18H9N3O3/c19-9-10-5-6-14-11(7-10)8-15(22)16(20-14)21-17(23)12-3-1-2-4-13(12)18(21)24/h1-8,22H |
InChIキー |
YIMSZEUXZRVANV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C4C=C(C=CC4=N3)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2,4-diamino-1-((3aR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B12959682.png)





![7-Fluorobenzo[d]isoxazol-5-amine](/img/structure/B12959742.png)

![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B12959747.png)





